1-{[(6-Chloro-1,3-benzodioxol-5-yl)methyl]sulfanyl}-4-(4-chlorophenyl)phthalazine
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Overview
Description
1-{[(6-CHLORO-2H-1,3-BENZODIOXOL-5-YL)METHYL]SULFANYL}-4-(4-CHLOROPHENYL)PHTHALAZINE is a complex organic compound that features a phthalazine core substituted with a chlorophenyl group and a benzodioxole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-{[(6-CHLORO-2H-1,3-BENZODIOXOL-5-YL)METHYL]SULFANYL}-4-(4-CHLOROPHENYL)PHTHALAZINE typically involves multi-step organic reactions. One common approach is to start with the preparation of the benzodioxole moiety, which can be synthesized from catechol and disubstituted halomethanes . The phthalazine core can be constructed through cyclization reactions involving appropriate precursors. The final step often involves the coupling of the benzodioxole and phthalazine moieties under specific conditions, such as the use of palladium-catalyzed cross-coupling reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the employment of robust catalysts to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
1-{[(6-CHLORO-2H-1,3-BENZODIOXOL-5-YL)METHYL]SULFANYL}-4-(4-CHLOROPHENYL)PHTHALAZINE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the reduction of specific functional groups.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the chlorophenyl and benzodioxole moieties.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for cross-coupling, oxidizing agents like potassium permanganate, and reducing agents such as lithium aluminum hydride. Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to ensure the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of alcohols or amines.
Scientific Research Applications
1-{[(6-CHLORO-2H-1,3-BENZODIOXOL-5-YL)METHYL]SULFANYL}-4-(4-CHLOROPHENYL)PHTHALAZINE has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and materials.
Biology: It is studied for its potential biological activities, including anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of cancer.
Industry: The compound is investigated for its use in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 1-{[(6-CHLORO-2H-1,3-BENZODIOXOL-5-YL)METHYL]SULFANYL}-4-(4-CHLOROPHENYL)PHTHALAZINE involves its interaction with specific molecular targets. In the context of its anticancer activity, the compound may target microtubules and tubulin, leading to the disruption of microtubule assembly and inducing cell cycle arrest and apoptosis in cancer cells . The exact molecular pathways involved are still under investigation.
Comparison with Similar Compounds
Similar Compounds
1,3-Benzodioxole: A simpler compound with a similar benzodioxole moiety.
4-Chlorophenyl derivatives: Compounds with similar chlorophenyl groups that exhibit various biological activities.
Uniqueness
1-{[(6-CHLORO-2H-1,3-BENZODIOXOL-5-YL)METHYL]SULFANYL}-4-(4-CHLOROPHENYL)PHTHALAZINE is unique due to its combination of a benzodioxole moiety and a phthalazine core, which imparts distinct chemical and biological properties. Its potential as an anticancer agent and its versatility in chemical synthesis make it a compound of significant interest.
Properties
Molecular Formula |
C22H14Cl2N2O2S |
---|---|
Molecular Weight |
441.3 g/mol |
IUPAC Name |
1-[(6-chloro-1,3-benzodioxol-5-yl)methylsulfanyl]-4-(4-chlorophenyl)phthalazine |
InChI |
InChI=1S/C22H14Cl2N2O2S/c23-15-7-5-13(6-8-15)21-16-3-1-2-4-17(16)22(26-25-21)29-11-14-9-19-20(10-18(14)24)28-12-27-19/h1-10H,11-12H2 |
InChI Key |
CBFKCXHFBREPKA-UHFFFAOYSA-N |
Canonical SMILES |
C1OC2=C(O1)C=C(C(=C2)CSC3=NN=C(C4=CC=CC=C43)C5=CC=C(C=C5)Cl)Cl |
Origin of Product |
United States |
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